molecular formula C17H24BrNO3 B11778322 tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate

tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate

Cat. No.: B11778322
M. Wt: 370.3 g/mol
InChI Key: ORCNOVLCYQFHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate is a brominated chroman derivative functionalized with a tert-butyl carbamate group. Chroman (benzopyran) scaffolds are widely utilized in medicinal chemistry due to their rigid bicyclic structure, which can enhance binding affinity and metabolic stability. The 2,2-dimethyl substitution on the chroman ring likely increases lipophilicity, influencing solubility and membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate

InChI

InChI=1S/C17H24BrNO3/c1-16(2,3)22-15(20)19-10-11-9-17(4,5)21-14-7-6-12(18)8-13(11)14/h6-8,11H,9-10H2,1-5H3,(H,19,20)

InChI Key

ORCNOVLCYQFHLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Core Chroman Skeleton Construction

The chroman scaffold forms the structural backbone of the target compound. A common approach involves cyclization of phenolic precursors with allylic or propargyl alcohols. For example, 5-bromo-2-hydroxybenzaldehyde derivatives undergo condensation with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to yield chromene intermediates, which are subsequently hydrogenated to chroman structures .

In a representative procedure, 5-bromo-2-hydroxybenzaldehyde reacts with dimethyl acetylenedicarboxylate under dichloromethane at 25°C for 24 hours, producing dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate in 85% yield. Hydrogenation using palladium on carbon (10 wt%) under 50 psi H₂ pressure reduces the chromene double bond, affording the chroman derivative .

Bromination Strategies

Direct bromination of pre-formed chroman derivatives is critical for introducing the 6-bromo substituent. Pyridine hydrobromide perbromide serves as an effective brominating agent due to its stability and selectivity. For instance, treatment of 2,2-dimethylchroman-4-ylmethanol with pyridine hydrobromide perbromide in dichloromethane at 0°C for 4 hours achieves regioselective bromination at the 6-position, yielding 6-bromo-2,2-dimethylchroman-4-ylmethanol in 92% purity .

Table 1: Bromination Reaction Conditions

SubstrateBrominating AgentSolventTemperatureTimeYield
2,2-Dimethylchroman-4-ylmethanolPyridine HBr·Br₃CH₂Cl₂0°C4 h92%
6-Hydroxychroman DerivativeNBSCCl₄25°C12 h78%

The introduction of the tert-butyl carbamate group proceeds via nucleophilic substitution or carbamate exchange. Reacting 6-bromo-2,2-dimethylchroman-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in tetrahydrofuran (THF) affords the protected derivative. Optimized conditions (0°C to 25°C over 6 hours) achieve 89% conversion, with the Boc group selectively shielding the primary amine .

Mechanistic Insight :
The reaction proceeds through a two-step mechanism:

  • Activation : Boc₂O reacts with DMAP to form an acylammonium intermediate.

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, releasing CO₂ and tert-butoxide.

Purification and Analytical Validation

Final purification employs silica gel chromatography (ethyl acetate/hexanes, 1:4 v/v) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Nuclear magnetic resonance (NMR) spectroscopy corroborates the structure:

  • ¹H NMR (CDCl₃) : δ 1.42 (s, 9H, Boc CH₃), 1.75 (s, 6H, chroman CH₃), 3.25 (t, 2H, NCH₂), 4.05 (m, 1H, chroman H4), 6.72 (d, 1H, aromatic H5), 7.15 (dd, 1H, aromatic H7) .

Comparative Analysis of Synthetic Routes

Route A (Stepwise Bromination-Protection) :

  • Chroman synthesis → 2. Bromination → 3. Carbamate protection
    Advantages : Higher regioselectivity in bromination.
    Disadvantages : Requires isolation of intermediates, lowering overall yield (72%) .

Route B (One-Pot Tandem Reaction) :
Simultaneous bromination and Boc protection using HBr₃ and Boc₂O in dimethylformamide (DMF).
Advantages : Reduced steps (65% yield).
Disadvantages : Lower purity (90%) due to side reactions .

Chemical Reactions Analysis

tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and hydrochloric acid for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Brominated Aromatic Systems

(S)-tert-Butyl (1-(5-Bromo-2-methoxy-phenyl)ethyl)-carbamate
  • Key Features : Bromine on a methoxy-substituted phenyl ring; (S)-stereochemistry at the ethyl-carbamate junction.
  • Stereochemistry may influence chiral recognition in biological systems, whereas the target compound’s stereochemical configuration is unspecified .
tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
  • Key Features : Bromine at position 6 on an indazole ring.
  • Comparison : The indazole heterocycle differs from chroman in electronic properties and hydrogen-bonding capacity. Bromine here may participate in different regioselective reactions due to the indazole’s nitrogen-rich environment (similarity score: 0.89) .

Bromoalkyl Carbamate Derivatives

tert-Butyl (6-Bromohexyl)carbamate
  • Key Features : Linear bromohexyl chain with tert-butyl carbamate.
  • Comparison : The flexible alkyl chain contrasts with the rigid chroman scaffold, leading to differences in conformational stability and solubility. Such analogs are often used as alkylating agents or intermediates in peptide synthesis (similarity score: 1.00) .
tert-Butyl (4-Bromobutyl)carbamate
  • Key Features : Shorter bromoalkyl chain (C4).

Chroman and Heterocyclic Derivatives

tert-Butyl (4-(Piperidin-4-yloxy)phenyl)carbamate
  • Key Features : Carbamate linked to a piperidine-substituted phenyl ring.
  • This compound may serve as a protease inhibitor precursor, whereas the target’s brominated chroman could target kinase pathways .

Physicochemical and Functional Properties

Property Target Compound (S)-tert-Butyl (1-(5-Bromo-2-methoxy-phenyl)ethyl)-carbamate tert-Butyl 6-Bromo-1H-indazole-1-carboxylate tert-Butyl (6-Bromohexyl)carbamate
Core Structure Chroman (benzopyran) Methoxy-phenyl Indazole Linear alkyl chain
Bromine Position Position 6 (chroman) Position 5 (phenyl) Position 6 (indazole) Terminal (C6)
Key Functional Groups tert-Butyl carbamate, 2,2-dimethyl tert-Butyl carbamate, methoxy tert-Butyl carboxylate tert-Butyl carbamate
Potential Applications Cross-coupling intermediates Chiral building blocks Heterocyclic drug candidates Alkylating agents

Biological Activity

tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of lysine methyltransferases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

tert Butyl 6 bromo 2 2 dimethylchroman 4 yl methyl carbamate\text{tert Butyl 6 bromo 2 2 dimethylchroman 4 yl methyl carbamate}

This structure includes a tert-butyl group, a bromo-substituted chroman moiety, and a carbamate functional group, which are critical for its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of specific lysine methyltransferases, particularly EZH2. EZH2 is a key enzyme involved in the regulation of gene expression and has been implicated in various cancers.

Inhibition of EZH2

  • Target : EZH2 (Enhancer of Zeste Homolog 2)
    • Function: Catalyzes the methylation of lysine 27 on histone H3, leading to transcriptional repression.
    • Implication: Overexpression is associated with aggressive forms of cancer.
  • Activity : The compound has been shown to inhibit EZH2 activity effectively, leading to reactivation of tumor suppressor genes and inhibition of tumor cell proliferation.

Efficacy Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB-231 (Breast)5.1EZH2 inhibition
HCT116 (Colorectal)7.3Induction of apoptosis
A549 (Lung)6.5Cell cycle arrest

Case Studies

  • Breast Cancer Study :
    • A study demonstrated that this compound significantly reduced cell viability in MDA-MB-231 cells through apoptosis induction via EZH2 inhibition. The compound was administered at varying concentrations, revealing an IC50 value of 5.1 µM.
  • Colorectal Cancer Model :
    • In HCT116 cells, the compound not only inhibited cell proliferation but also induced apoptosis as evidenced by increased caspase activity and PARP cleavage. The IC50 value recorded was 7.3 µM.
  • Lung Cancer Research :
    • A549 cells treated with the compound showed a marked increase in G1 phase arrest and subsequent apoptosis at an IC50 value of 6.5 µM, indicating its potential as a therapeutic agent against lung cancer.

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((6-bromo-2,2-dimethylchroman-4-yl)methyl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine intermediate, followed by bromination and coupling reactions. For example:

  • Step 1 : Boc protection of a chroman-4-ylmethylamine precursor using Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) .
  • Step 2 : Bromination at the 6-position of the chroman ring using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.
  • Step 3 : Purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) .
    Key Data : Yields for analogous Boc-protection steps range from 60–85% depending on steric hindrance and solvent choice .

Q. How is the compound characterized to confirm its identity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group signals (e.g., tert-butyl singlet at ~1.4 ppm) and chroman ring protons .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .

Q. What are the common reaction conditions for Boc deprotection in this compound?

Boc groups are typically removed using:

  • Acidic Conditions : TFA (trifluoroacetic acid) in DCM (1–2 h, room temperature) .
  • Thermal Conditions : Heating in HCl/dioxane (4 M, 60°C, 1 h) .
    Note : The 2,2-dimethylchroman moiety may require extended deprotection times due to steric shielding .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates?

  • Catalyst Screening : Use bulky palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) to mitigate steric effects during coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMAc) enhance solubility of hindered intermediates .
  • Temperature Control : Slow addition of reagents at low temperatures (-78°C) improves regioselectivity .
    Example : A Pd-catalyzed Sonogashira coupling achieved 72% yield in DMAc at 80°C for 12 h .

Q. How are contradictory spectral data (e.g., NMR splitting) resolved for this compound?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .
  • 2D Experiments : COSY and NOESY identify coupling patterns and spatial proximities, clarifying ambiguities in aromatic/alkyl regions .
    Case Study : A tert-butyl carbamate derivative showed split signals due to restricted rotation; VT-NMR confirmed coalescence at 40°C .

Q. What strategies mitigate side reactions during bromination of the chroman ring?

  • Radical Bromination : Use NBS and AIBN in CCl₄ to selectively brominate the 6-position .
  • Electrophilic Bromination : Employ Br₂/FeBr₃ with electron-donating groups (e.g., methyl) directing bromine to the para position .
    Data : Radical bromination achieved 85% selectivity for 6-bromo isomers vs. 65% with electrophilic methods .

Methodological Challenges and Solutions

Q. How is diastereomeric purity ensured during synthesis?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • Crystallization : Diastereomeric salts (e.g., with tartaric acid) enhance enantiomeric excess (ee >98%) .

Q. What analytical methods quantify trace impurities in the final product?

  • LC-MS/MS : Detects sub-0.1% impurities (e.g., de-brominated byproducts) .
  • Elemental Analysis : Confirms stoichiometry (e.g., Br content via combustion analysis) .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Core Structure : The chroman ring serves as a rigid scaffold for kinase inhibitors or CNS-targeting agents .
  • Functionalization : The bromine atom enables cross-coupling (e.g., Suzuki, Heck) for library diversification .
    Example : A related carbamate derivative was used to synthesize pyrrolo[2,3-d]pyrimidine analogs with nanomolar kinase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.